N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide
Description
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15-12-18(22-24-15)14-21-20(23)13-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-12,19H,13-14H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTKTEMDPSJGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide typically involves the reaction of 5-methylisoxazole with a suitable amide precursor. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations in Heterocyclic Moieties
Oxazole vs. Benzothiazole Derivatives
- However, this substitution may reduce aqueous solubility. Benzothiazole derivatives are often explored for antimicrobial and anticancer activities due to their planar structure and ability to intercalate DNA .
Oxazole vs. Isoxazole Derivatives
- 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (): Isoxazole, an oxygen-nitrogen heterocycle isomer of oxazole, exhibits similar polarity but distinct electronic properties. The methylisoxazole group may influence metabolic stability compared to oxazole .
Oxazole vs. Oxadiazole Derivatives
- N-(2,3-Dimethylphenyl)-3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide ():
The 1,2,4-oxadiazole ring is more electron-deficient than oxazole, favoring interactions with electron-rich biological targets. The trifluoromethyl group increases lipophilicity and metabolic resistance, making this compound suitable for applications requiring prolonged activity .
Variations in Propanamide Substituents
Diphenylpropanamide vs. Monophenylpropanamide
- N-(5-Methyl-1,2-oxazol-3-yl)-3-phenylpropanamide (): The absence of a second phenyl group reduces molecular weight (230.26 vs. ~340 for diphenyl analogs) and logP (2.77 vs.
Substituted Phenyl Groups
- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (): Sulfanyl and amino-thiazole substituents introduce hydrogen-bonding sites and sulfur-based reactivity, which may enhance interactions with cysteine-rich enzymes or metal ions .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | logP | Hydrogen Bond Acceptors | Key Features |
|---|---|---|---|---|---|
| Target Compound | C25H23N2O2 | ~383.47 | ~3.5* | 4 | Diphenylpropanamide, oxazole |
| N-(Benzothiazole-2-yl)-3,3-diphenylpropanamide | C23H19N2OS | 377.47 | ~4.0* | 3 | Benzothiazole, higher lipophilicity |
| N-(5-Methylisoxazol-3-yl)-3-phenylpropanamide | C13H14N2O2 | 230.26 | 2.77 | 4 | Isoxazole, improved solubility |
| N-(2,3-Dimethylphenyl)-oxadiazole-propanamide | C20H18F3N3O2 | 389.37 | 3.8 | 5 | Oxadiazole, trifluoromethyl substituent |
*Estimated based on structural analogs.
Biological Activity
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide is a compound of interest due to its potential biological activities. This article reviews the available research findings regarding its biological effects, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a diphenylpropanamide backbone with a 5-methyl-1,2-oxazole moiety, which is significant for its biological activity.
Antimicrobial Properties
Studies have indicated that compounds with oxazole rings often exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Activity
This compound may also possess antioxidant properties. Research suggests that compounds containing oxazole derivatives can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and could have implications in aging and chronic diseases.
Enzyme Inhibition
Enzyme inhibition studies are critical in understanding the therapeutic potential of this compound. Preliminary data suggest that it might inhibit key enzymes involved in metabolic pathways related to diseases such as diabetes and cancer. For example, compounds with similar structures have been shown to inhibit α-glucosidase and acetylcholinesterase, which are relevant targets for managing diabetes and Alzheimer's disease respectively.
Case Studies
- Antimicrobial Efficacy : A study investigating the antimicrobial efficacy of various oxazole derivatives reported that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria.
- Antioxidant Activity Assessment : In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging showed that this compound had an IC50 value of 25 µg/mL, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 30 µg/mL).
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O |
| Antimicrobial MIC (S. aureus) | 32 µg/mL |
| Antioxidant IC50 | 25 µg/mL |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide and characterizing its purity?
- Synthesis : The compound can be synthesized via multi-step reactions, including nucleophilic substitution and amidation. A typical approach involves reacting 5-methyl-1,2-oxazol-3-ylmethanamine with 3,3-diphenylpropanoyl chloride in anhydrous dimethylformamide (DMF) under reflux (80–100°C) for 6–8 hours. Microwave-assisted synthesis may improve yields (e.g., from 50% to 88% in analogous reactions) by reducing reaction time and side products .
- Characterization : Purity is confirmed via thin-layer chromatography (TLC; mobile phase: ethyl acetate/hexane, 3:7). Structural validation employs nuclear magnetic resonance (NMR; 1H and 13C), Fourier-transform infrared spectroscopy (FTIR; confirming amide C=O stretch at ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are recommended for confirming the structure of this compound?
- 1H and 13C NMR : Identify proton environments (e.g., methyl groups on oxazole at δ ~2.3 ppm, diphenyl protons as multiplets at δ ~7.2–7.5 ppm) and carbon backbone .
- FTIR : Detect key functional groups (amide I band at ~1650 cm⁻¹, oxazole ring vibrations at ~1550 cm⁻¹) .
- HRMS : Confirm molecular ion peak (e.g., [M+H]+ at m/z 401.18 for C25H23N2O2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data obtained for this compound?
- Software Tools : Use SHELXL for refinement of crystallographic data, particularly for handling twinned crystals or high-resolution datasets. SHELXPRO can interface with macromolecular applications, while ORTEP-3 generates publication-quality thermal ellipsoid plots .
- Validation : Cross-check hydrogen bonding patterns (e.g., C=O⋯H-N interactions) using graph-set analysis to ensure consistency with Etter’s rules for molecular packing .
Q. What strategies are effective in optimizing the yield of this compound under varying reaction conditions?
- Microwave Synthesis : Analogous sulfonamide derivatives show yield improvements from 50% (traditional reflux) to >88% (microwave; 150°C, 20 minutes) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates. A table comparing methods:
| Method | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Reflux | DMF | 80–100 | 6–8 h | 50–70 |
| Microwave | DMF | 150 | 20 m | 80–90 |
Q. How do hydrogen bonding patterns influence the crystal packing and stability of this compound?
- Analysis : Use single-crystal X-ray diffraction (SC-XRD) to identify intermolecular interactions. For example, amide N-H groups often form hydrogen bonds with oxazole ring oxygen atoms (distance ~2.8 Å), stabilizing the lattice .
- Software : WinGX and SHELXD assist in solving phase problems and refining hydrogen atom positions .
Q. How can structural analogs inform the biological activity profile of this compound?
- Comparative Studies : Substituent variations (e.g., chloro vs. nitro groups) on analogous benzamides alter bioactivity. For example:
| Analog Structure | Biological Activity |
|---|---|
| 2-Chloro-N-(5-methyl-oxazolyl)benzamide | Moderate antibacterial activity |
| Nitro-substituted derivative | Enhanced anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
